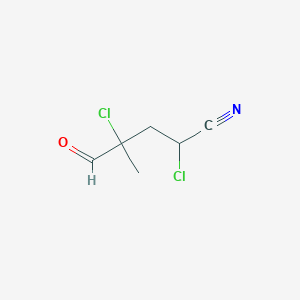
Pentanenitrile, 2,4-dichloro-4-methyl-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanenitrile, 2,4-dichloro-4-methyl-5-oxo- is an organic compound with the molecular formula C6H7Cl2NO It is characterized by the presence of two chlorine atoms, a nitrile group, and a ketone group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pentanenitrile, 2,4-dichloro-4-methyl-5-oxo- typically involves the reaction of 2-methylpropanal with dichloroacetonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Pentanenitrile, 2,4-dichloro-4-methyl-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
Pentanenitrile, 2,4-dichloro-4-methyl-5-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which Pentanenitrile, 2,4-dichloro-4-methyl-5-oxo- exerts its effects involves interactions with specific molecular targets. The nitrile group can interact with nucleophiles, while the ketone group can participate in various chemical reactions. These interactions can lead to the formation of new compounds with different properties and activities .
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-3-oxopentanenitrile: Similar in structure but lacks chlorine atoms.
2,2-Dichloropropanal: Contains chlorine atoms but differs in the position of functional groups.
Eigenschaften
CAS-Nummer |
90044-00-1 |
|---|---|
Molekularformel |
C6H7Cl2NO |
Molekulargewicht |
180.03 g/mol |
IUPAC-Name |
2,4-dichloro-4-methyl-5-oxopentanenitrile |
InChI |
InChI=1S/C6H7Cl2NO/c1-6(8,4-10)2-5(7)3-9/h4-5H,2H2,1H3 |
InChI-Schlüssel |
JXQYOHGHAJITAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C#N)Cl)(C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















